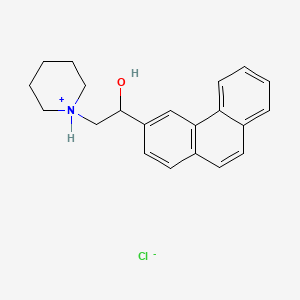
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is a complex organic compound that features a phenanthrene core substituted with a piperidine ring and a hydroxyethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride typically involves multi-step organic reactions. One common method starts with the phenanthrene core, which undergoes a series of functional group transformations to introduce the piperidine and hydroxyethyl substituents. Key steps often include:
Halogenation: Introduction of a halogen atom to the phenanthrene core.
Nucleophilic Substitution: Reaction with piperidine to form the piperidino-substituted phenanthrene.
Hydroxylation: Introduction of the hydroxyethyl group through reactions such as epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form different nitrogen-containing derivatives.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the phenanthrene core can intercalate with DNA, affecting gene expression and cellular function. The hydroxyethyl group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Piperidino-1-hydroxyethyl)phenanthrene: Lacks the hydrochloride salt form, which may affect its solubility and stability.
2-(2-Piperidino-1-hydroxyethyl)naphthalene: Similar structure but with a naphthalene core instead of phenanthrene.
3-(2-Morpholino-1-hydroxyethyl)phenanthrene: Contains a morpholine ring instead of piperidine.
Uniqueness
3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Propriétés
Numéro CAS |
63918-86-5 |
|---|---|
Formule moléculaire |
C21H24ClNO |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
1-phenanthren-3-yl-2-piperidin-1-ium-1-ylethanol;chloride |
InChI |
InChI=1S/C21H23NO.ClH/c23-21(15-22-12-4-1-5-13-22)18-11-10-17-9-8-16-6-2-3-7-19(16)20(17)14-18;/h2-3,6-11,14,21,23H,1,4-5,12-13,15H2;1H |
Clé InChI |
UEOOUBQIRAHESV-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)CC(C2=CC3=C(C=CC4=CC=CC=C43)C=C2)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
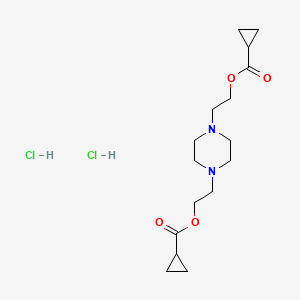

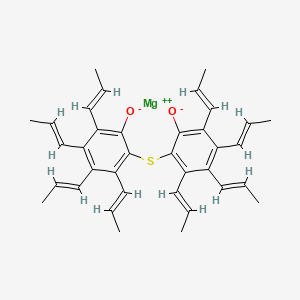
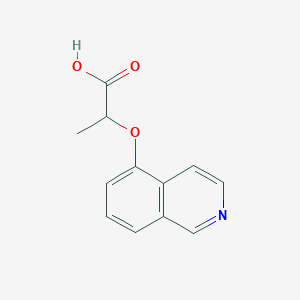
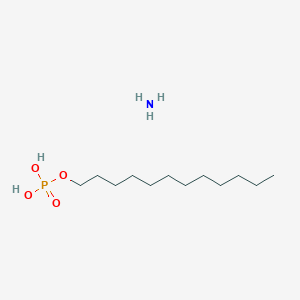
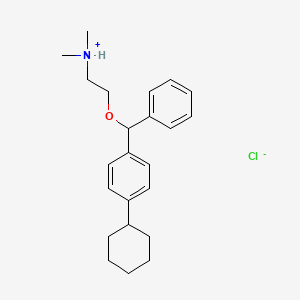
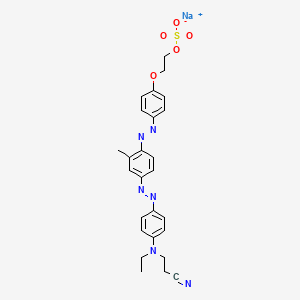
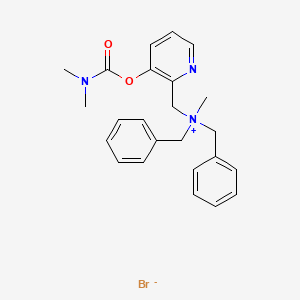
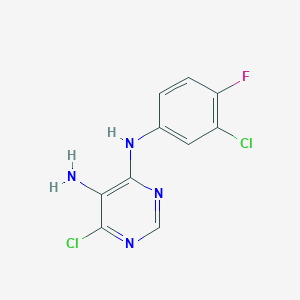
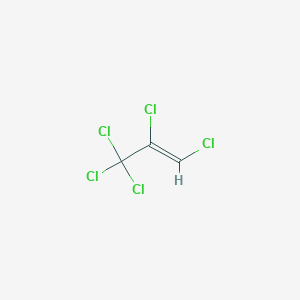


![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
